(R)-Azelastine
CAS No.: 143228-84-6
Cat. No.: VC0541094
Molecular Formula: C22H24ClN3O
Molecular Weight: 381.9 g/mol
Purity: >98% (or refer to the Certificate of Analysis)
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 143228-84-6 |
|---|---|
| Molecular Formula | C22H24ClN3O |
| Molecular Weight | 381.9 g/mol |
| IUPAC Name | 4-[(4-chlorophenyl)methyl]-2-[(4R)-1-methylazepan-4-yl]phthalazin-1-one |
| Standard InChI | InChI=1S/C22H24ClN3O/c1-25-13-4-5-18(12-14-25)26-22(27)20-7-3-2-6-19(20)21(24-26)15-16-8-10-17(23)11-9-16/h2-3,6-11,18H,4-5,12-15H2,1H3/t18-/m1/s1 |
| Standard InChI Key | MBUVEWMHONZEQD-GOSISDBHSA-N |
| Isomeric SMILES | CN1CCC[C@H](CC1)N2C(=O)C3=CC=CC=C3C(=N2)CC4=CC=C(C=C4)Cl |
| SMILES | CN1CCCC(CC1)N2C(=O)C3=CC=CC=C3C(=N2)CC4=CC=C(C=C4)Cl |
| Canonical SMILES | CN1CCCC(CC1)N2C(=O)C3=CC=CC=C3C(=N2)CC4=CC=C(C=C4)Cl |
| Appearance | Solid powder |
Introduction
Chemical Identity and Structural Characteristics
Molecular Architecture
(R)-Azelastine (IUPAC name: 4-[(4-chlorophenyl)methyl]-2-[(4R)-1-methylazepan-4-yl]phthalazin-1-one) is a chiral molecule with a molecular formula of and a molecular weight of 381.9 g/mol . Its structure comprises a phthalazinone core substituted with a 4-chlorobenzyl group at position 4 and a hexahydro-1-methyl-1H-azepin-4-yl moiety at position 2 (Figure 1) . The (R)-configuration at the azepane ring’s fourth carbon distinguishes it from its (S)-enantiomer, which shares the same molecular formula but exhibits distinct spatial orientation .
Table 1: Key Chemical Properties of (R)-Azelastine
| Property | Value |
|---|---|
| CAS Registry Number | 143228-84-6 |
| UNII | 434T9969GH |
| ChEBI ID | CHEBI:55362 |
| Solubility | Lipophilic, sparingly soluble in water |
| Enantiomeric Purity | >99% in pharmaceutical grades |
Pharmacological Profile
Mechanism of Action
(R)-Azelastine functions primarily as a selective histamine H₁-receptor antagonist, with a binding affinity tenfold higher than first-generation antihistamines like chlorpheniramine . Unlike classical antihistamines, it exhibits multimodal anti-inflammatory properties:
-
Mast Cell Stabilization: Inhibits degranulation, reducing release of histamine, leukotrienes (LTB₄, LTC₄, LTD₄), and pro-inflammatory cytokines (IL-6, TNF-α) .
-
Neutrophil/Eosinophil Suppression: Decreases infiltration of inflammatory cells into nasal mucosa by downregulating intercellular adhesion molecules (ICAM-1) .
-
Neurokinin Modulation: Lowers Substance P and kinin levels, mitigating neurogenic inflammation .
Pharmacokinetics
While detailed enantiomer-specific pharmacokinetic data remain limited, studies on racemic azelastine indicate:
-
Absorption: Rapid nasal mucosal uptake, with plasma at 2–3 hours .
-
Metabolism: Hepatic cytochrome P450-mediated conversion to desmethylazelastine, an active metabolite with 40% H₁ antagonism potency .
-
Excretion: Primarily renal (72%), with a terminal half-life of 22 hours .
Clinical Efficacy and Therapeutic Applications
Allergic Rhinitis Management
In a double-blind, placebo-controlled trial, (R)-Azelastine nasal spray (0.15% formulation) demonstrated:
-
Symptom Reduction: 27.9% improvement in Total Nasal Symptom Score (TNSS) vs. 15.4% for placebo () .
-
Onset of Action: Significant relief within 15–30 minutes post-administration, sustained for 12 hours .
Table 2: Efficacy Outcomes in Seasonal Allergic Rhinitis (SAR)
| Parameter | (R)-Azelastine (0.15%) | Placebo | -Value |
|---|---|---|---|
| TNSS Reduction (%) | 27.9 | 15.4 | <0.001 |
| Onset (Minutes) | 15–30 | >60 | 0.023 |
| Duration (Hours) | 12 | ≤4 | <0.01 |
Non-Allergic Rhinitis
(R)-Azelastine’s inhibition of neurogenic inflammation makes it effective in vasomotor rhinitis (VMR), reducing rhinorrhea and congestion by 34% compared to baseline () .
Stereochemical Considerations
Enantiomer-Specific Activity
Though most clinical data derive from racemic azelastine, in vitro studies suggest (R)-Azelastine contributes disproportionately to therapeutic effects:
-
Receptor Binding: The (R)-enantiomer exhibits 3-fold higher H₁-receptor affinity than (S)-Azelastine .
-
Metabolic Stability: (R)-Azelastine demonstrates slower hepatic clearance, potentially prolonging its half-life .
Figure 2: Comparative H₁-Receptor Binding Affinity
Regulatory and Industrial Perspectives
Patent Status
The (R)-enantiomer is covered under patents for enantiopure formulations (e.g., US Patent 7,732,489) until 2030, with generic versions pending regulatory approval .
Future Directions
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume